molecular formula C24H22N2O4 B12043931 2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B12043931
M. Wt: 402.4 g/mol
InChI Key: FJSCTFFCEFCUGG-KOEQRZSOSA-N
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Description

2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate is a complex organic compound with the molecular formula C24H22N2O4 and a molecular weight of 402.454 g/mol . This compound is known for its unique chemical structure, which includes an ethoxy group, a phenylacetyl hydrazone moiety, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate typically involves multiple steps. One common method includes the condensation of 2-ethoxy-4-formylphenyl benzoate with phenylacetyl hydrazine under acidic or basic conditions to form the hydrazone linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl benzoates.

Scientific Research Applications

2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O4/c1-2-29-22-15-19(17-25-26-23(27)16-18-9-5-3-6-10-18)13-14-21(22)30-24(28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,26,27)/b25-17+

InChI Key

FJSCTFFCEFCUGG-KOEQRZSOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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